molecular formula C26H27NO4 B6452223 6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 2640980-22-7

6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B6452223
CAS No.: 2640980-22-7
M. Wt: 417.5 g/mol
InChI Key: AROQKBMPRNNYKX-UHFFFAOYSA-N
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Description

6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C26H27NO4 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.19400834 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with kinases such as c-Met and VEGFR-2, which are critical in cell signaling pathways related to cancer progression . The compound’s interaction with these kinases involves binding to their active sites, thereby inhibiting their activity and disrupting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and tumor growth, highlighting the compound’s potential as an anti-cancer agent.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis. This is achieved through the disruption of cell signaling pathways, such as those mediated by c-Met and VEGFR-2 . Additionally, the compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis. These cellular effects underscore the compound’s potential therapeutic applications in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of kinases such as c-Met and VEGFR-2, leading to their inhibition . This binding is facilitated by the compound’s unique structure, which allows it to fit precisely into the kinase active sites. The inhibition of these kinases results in the disruption of downstream signaling pathways, ultimately affecting cell proliferation, survival, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s efficacy and safety profile. Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Threshold effects and dose-response relationships are critical considerations in the preclinical evaluation of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is essential for optimizing its pharmacokinetic properties and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound is known to be transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins may influence the compound’s distribution and localization within cells, affecting its therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target kinases and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its activity and therapeutic potential. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4/c1-17-7-9-19(10-8-17)25(28)21-16-27(15-18-5-3-2-4-6-18)22-14-24-23(30-11-12-31-24)13-20(22)26(21)29/h7-10,13-14,16,18H,2-6,11-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROQKBMPRNNYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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